molecular formula C24H30N6O2 B13953164 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 683211-20-3

3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13953164
CAS No.: 683211-20-3
M. Wt: 434.5 g/mol
InChI Key: BUMIRIGTIBTCBO-UHFFFAOYSA-N
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Description

3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the following steps:

    Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include oxidized tetrazine derivatives, reduced amine derivatives, and various substituted tetrazine compounds.

Scientific Research Applications

3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging applications.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets through various pathways:

    Reactive Oxygen Species Generation: The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, thereby affecting cell function and viability.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in coordination chemistry and as a ligand in metal complexes.

    3,6-Dimethyl-1,2,4,5-tetrazine: Used in click chemistry and bioorthogonal reactions.

    3,6-Di-4-pyridyl-1,2,4,5-tetrazine: Employed in the synthesis of functional materials and as a building block in organic synthesis.

Uniqueness

3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

683211-20-3

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

1-N,4-N-bis(3-methylphenyl)-3,6-dipropyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C24H30N6O2/c1-5-9-21-27-30(24(32)26-20-14-8-12-18(4)16-20)22(10-6-2)28-29(21)23(31)25-19-13-7-11-17(3)15-19/h7-8,11-16H,5-6,9-10H2,1-4H3,(H,25,31)(H,26,32)

InChI Key

BUMIRIGTIBTCBO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=NN1C(=O)NC2=CC=CC(=C2)C)CCC)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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